molecular formula C14H16N2O2S B14588543 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione CAS No. 61539-13-7

4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione

Cat. No.: B14588543
CAS No.: 61539-13-7
M. Wt: 276.36 g/mol
InChI Key: LPHOZTUJOKBHJL-UHFFFAOYSA-N
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Description

4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring with a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thione Group: The thione group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Functional Group Substitution: The ethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may facilitate binding to hydrophobic pockets within biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.

Properties

CAS No.

61539-13-7

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13-12(9(2)15-14(19)16-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,19)

InChI Key

LPHOZTUJOKBHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=S)NC(=C1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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